4-(Methylthio)benzyl chloride
Overview
Description
4-(Methylthio)benzyl chloride is an organic compound with the molecular formula C8H9ClS . It is also known by several other names, including 1-(Chloromethyl)-4-(methylthio)benzene and 4-(Chloromethyl)thioanisole . This compound is characterized by a benzene ring substituted with a chloromethyl group and a methylthio group at the para position. It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)benzyl chloride can be synthesized through several methods. One common route involves the reaction of p-chlorobenzaldehyde with methyl mercaptan sodium in a toluene solution to form p-methyl mercaptobenzaldehyde . This intermediate is then reduced with sodium borohydride to yield 4-(methylthio)benzyl alcohol . Finally, the alcohol is converted to this compound using hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-(methylthio)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include 4-(methylthio)benzyl azide, 4-(methylthio)benzyl thiocyanate, and 4-(methylthio)benzyl methoxide.
Oxidation: Products include 4-(methylsulfinyl)benzyl chloride and 4-(methylsulfonyl)benzyl chloride.
Reduction: The major product is 4-(methylthio)benzyl alcohol.
Scientific Research Applications
4-(Methylthio)benzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
4-(Methylthio)benzyl chloride can be compared with other similar compounds, such as:
Benzyl chloride: Lacks the methylthio group and is less reactive towards nucleophiles.
4-(Methylthio)benzyl bromide: Similar structure but with a bromine atom instead of chlorine, making it more reactive in nucleophilic substitution reactions.
4-(Methylthio)benzyl alcohol: The alcohol derivative, which is less reactive in nucleophilic substitution but can be oxidized to the chloride.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a methylthio group, which allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZFHRDLPHBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236330 | |
Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-87-3 | |
Record name | 4-(Methylthio)benzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-4-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-(methylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Methylthio)benzyl chloride in the synthesis of 4-(Methylthio)phenylacetonitrile?
A1: this compound serves as a crucial intermediate in the synthesis of 4-(Methylthio)phenylacetonitrile []. It is synthesized from 4-(methylthio)benzyl alcohol via reaction with hydrochloric acid. In the final step, this compound reacts with sodium cyanide in a DMSO solution to yield the final product, 4-(Methylthio)phenylacetonitrile [].
Q2: Is there any spectroscopic data available to confirm the structure of this compound in this research?
A2: While the research article mentions using ¹H NMR spectroscopy to confirm the structure of the final product, 4-(Methylthio)phenylacetonitrile, it does not provide specific data for this compound [].
Q3: Are there any details regarding the stability or compatibility of this compound with other materials mentioned in the research?
A3: The research article focuses solely on the synthetic process and does not delve into the stability, compatibility, or other properties of this compound beyond its successful utilization in the reaction sequence [].
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